Laminin (925-933)
Overview
Description
Laminin (925-933) is a peptide derived from residues 925-933 of the laminin B1 chain. Laminins are a family of extracellular matrix glycoproteins that are the major non-collagenous constituent of basement membranes. They play a crucial role in various biological processes, including cell adhesion, differentiation, migration, signaling, neurite outgrowth, and metastasis .
Mechanism of Action
- Role : The interaction with the laminin receptor influences cellular processes, including cell adhesion and migration .
- Downstream Effects : These include promoting cell attachment and supporting neurite outgrowth from dorsal root ganglia in vitro .
- ADME Properties : Unfortunately, specific pharmacokinetic data for Laminin (925-933) are scarce. However, it binds to the laminin receptor at a concentration of 1 mg/ml .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Laminin (925-933) interacts with a variety of enzymes, proteins, and other biomolecules. It binds to the laminin receptor and mediates cellular interactions with the matrix . This peptide is active in promoting the adhesion of a variety of epithelial cells . It is also used in various biochemical applications such as Western Blot, Blocking Peptides, Dot Blot, Immunohistochemistry, Immunofluorescence, Immunoprecipitation, Flow Cytometry, and Cell Culture .
Cellular Effects
Laminin (925-933) has significant effects on various types of cells and cellular processes. It stimulates the attachment of HT-1080 and CHO cells to culture plates when used at concentrations of 100 and 300 µg/ml . It also successfully supports neurite outgrowth from dorsal root ganglia (DRG) in vitro .
Molecular Mechanism
The molecular mechanism of Laminin (925-933) involves binding interactions with biomolecules and changes in gene expression. It binds to the laminin receptor and inhibits experimental metastasis . This peptide contains an active site for cell binding and has been shown to inhibit both angiogenesis and solid tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Laminin (925-933) change over time. For instance, a 78% reduction in cell attachment was observed on films containing Laminin (925-933) in the cell plating medium
Preparation Methods
Synthetic Routes and Reaction Conditions: Laminin (925-933) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and deprotection agents such as trifluoroacetic acid (TFA) .
Industrial Production Methods: Industrial production of laminin (925-933) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized for storage and distribution .
Chemical Reactions Analysis
Types of Reactions: Laminin (925-933) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the cysteine residue.
Common Reagents and Conditions:
Peptide Bond Formation: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and N-methylmorpholine (NMM) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is used to remove protecting groups.
Oxidation: Hydrogen peroxide (H2O2) can be used to oxidize cysteine residues to form disulfide bonds.
Reduction: Dithiothreitol (DTT) is used to reduce disulfide bonds back to free thiols.
Major Products: The primary product of these reactions is the peptide itself, either in its protected or deprotected form. Oxidation and reduction reactions can lead to the formation or cleavage of disulfide bonds .
Scientific Research Applications
Laminin (925-933) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Plays a role in cell adhesion, migration, and differentiation studies. It is used to coat culture plates to promote cell attachment and growth.
Medicine: Investigated for its potential in promoting nerve regeneration and inhibiting tumor growth. .
Comparison with Similar Compounds
Laminin (925-933) (TFA): A trifluoroacetic acid salt form of laminin (925-933) with similar biological activity but improved solubility and stability.
Laminin (925-933) acetate: Another salt form with enhanced solubility and stability compared to the free peptide.
Uniqueness: Laminin (925-933) is unique due to its specific sequence and its ability to promote cell adhesion and migration. Its interaction with the laminin receptor and other extracellular matrix components distinguishes it from other peptides. The peptide’s role in nerve regeneration and tumor inhibition further highlights its unique properties and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H62N12O14S/c1-3-20(2)32(37(63)46-17-30(56)48-27(18-53)35(61)49-24(39(65)66)6-4-12-44-40(42)43)51-34(60)25(14-21-8-10-22(54)11-9-21)47-29(55)16-45-36(62)28-7-5-13-52(28)38(64)26(15-31(57)58)50-33(59)23(41)19-67/h8-11,20,23-28,32,53-54,67H,3-7,12-19,41H2,1-2H3,(H,45,62)(H,46,63)(H,47,55)(H,48,56)(H,49,61)(H,50,59)(H,51,60)(H,57,58)(H,65,66)(H4,42,43,44)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBIWFVAWMQKZ-JDIVNGTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H62N12O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the peptide Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg interact with its target, and what are the downstream effects of this interaction?
A: Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg, a synthetic peptide derived from laminin, primarily interacts with the 67 kDa laminin receptor found on various cell types, including platelets []. This interaction is mediated by the Tyr-Ile-Gly-Ser-Arg sequence within the peptide, which acts as a binding domain for the receptor []. Binding of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg to the 67 kDa laminin receptor has been shown to inhibit cell adhesion to laminin, impacting processes like platelet aggregation and tumor cell metastasis [, , ].
Q2: What is the role of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg in angiogenesis and tumor growth?
A: Research suggests that Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg possesses anti-angiogenic properties. It inhibits the migration of vascular endothelial cells, a crucial step in the formation of new blood vessels []. This anti-angiogenic activity contributes to its ability to suppress solid tumor growth in vivo, likely by depriving tumors of the necessary blood supply [].
Q3: Does Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg interact with any other molecules besides the 67 kDa laminin receptor?
A: While the primary target of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg is the 67 kDa laminin receptor, there's evidence suggesting it might interact with other molecules. For instance, research on illudin S, a toxic substance, reveals that it reacts with cysteine-containing peptides, including a peptide with the sequence Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg []. The alpha,beta-unsaturated carbonyl group in illudin S acts as a Michael acceptor for the mercapto group in cysteine, leading to the formation of adducts []. This finding suggests a potential reactivity of Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg with molecules containing Michael acceptors, potentially influencing its biological activity and necessitating further investigation.
Q4: Are there any analytical techniques employed to study Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg and its interactions?
A: Various analytical techniques are utilized to study Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) helps identify and characterize the peptide and its adducts, providing insights into its interactions with other molecules like illudin S []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in determining the structures of the peptide and its adducts, providing valuable information about its conformation and potential binding sites []. These techniques are essential for understanding the peptide's behavior and interactions in different biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.